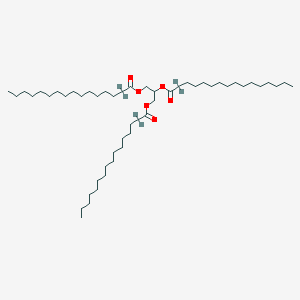
2,6-Dibromo-3-fluoroaniline
Overview
Description
2,6-Dibromo-3-fluoroaniline is a halogenated aniline compound . It has the chemical formula C6H4Br2FN and is commonly used as a building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-3-fluoroaniline consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one amine group . Quantum chemical calculations have been performed to analyze the optimized molecular structure, energies, and vibrational frequencies of similar compounds .Physical And Chemical Properties Analysis
2,6-Dibromo-3-fluoroaniline is a grey-purple to brown crystalline powder . Its molecular weight is 268.91 . More detailed physical and chemical properties are not available in the searched resources.Scientific Research Applications
Applications in Structural Analysis
Crystal and Molecular Structure Analysis 2,6-Dibromo-3-fluoroaniline and its derivatives have been studied for their crystal and molecular structures. The structure of 2,6-dibromo-3-chloro-4-fluoroaniline, for instance, has been determined, revealing monoclinic crystals and classical intra- and intermolecular hydrogen bonds, along with a series of dispersive halogen interactions in the crystal structure (Betz, 2015).
Applications in Spectroscopy and Chemical Analysis
Spectroscopic Property Analysis Quantum chemical calculations have been conducted to analyze the spectroscopic properties and nonlinear optical activity of 2,6-Dibromo-3-fluoroaniline derivatives. Studies involving Fourier transform infrared (FT-IR) and Raman spectra, along with calculations of molecular structure, energies, and vibrational analysis, highlight the substance's geometric structure and vibrational frequencies. The effects of various substituents on vibrational frequencies have also been explored (Eşme & Sagdinc, 2018).
Applications in Biodegradation
Biodegradation Studies Research on the degradation of fluoroanilines, such as 3-fluoroaniline, by specific bacterial strains (e.g., Rhizobium sp.) has been conducted. These studies not only reveal the pathways of biodegradation but also highlight the environmental relevance of fluoroanilines due to their extensive industrial applications and low natural biodegradability. The ability of certain bacterial strains to degrade fluoroanilines and the kinetics of this process provide insight into potential environmental and industrial applications (Zhao et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,6-dibromo-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQXIZQADYBANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1434739.png)

![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)




![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)

![3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1434754.png)


